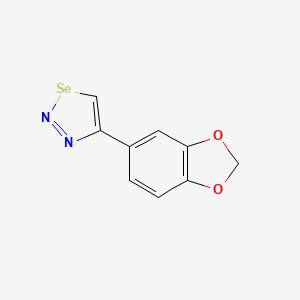
4-(1,3-benzodioxol-5-yl)-1,2,3-selenadiazole
Descripción general
Descripción
4-(1,3-benzodioxol-5-yl)-1,2,3-selenadiazole, also known as BSe or BSe5, is a novel organic selenium compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound possesses unique properties that make it a promising candidate for various fields of research, including medicinal chemistry, biochemistry, and materials science.
Mecanismo De Acción
The mechanism of action of 4-(1,3-benzodioxol-5-yl)-1,2,3-selenadiazole5 is not fully understood, but it is believed to involve the induction of oxidative stress and the activation of apoptotic pathways in cancer cells. 4-(1,3-benzodioxol-5-yl)-1,2,3-selenadiazole5 has also been shown to inhibit the activity of various enzymes, such as thioredoxin reductase and glutathione peroxidase, which are involved in the regulation of cellular redox balance.
Biochemical and Physiological Effects:
4-(1,3-benzodioxol-5-yl)-1,2,3-selenadiazole5 has been shown to induce various biochemical and physiological effects in cells and organisms. In cancer cells, 4-(1,3-benzodioxol-5-yl)-1,2,3-selenadiazole5 has been found to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis. Additionally, 4-(1,3-benzodioxol-5-yl)-1,2,3-selenadiazole5 has been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, thereby protecting cells from oxidative damage. In animal models, 4-(1,3-benzodioxol-5-yl)-1,2,3-selenadiazole5 has been found to exhibit neuroprotective effects and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(1,3-benzodioxol-5-yl)-1,2,3-selenadiazole5 in lab experiments is its high potency and selectivity towards cancer cells. Additionally, 4-(1,3-benzodioxol-5-yl)-1,2,3-selenadiazole5 has been shown to exhibit low toxicity towards normal cells, making it a safer alternative to conventional chemotherapy drugs. However, one of the limitations of using 4-(1,3-benzodioxol-5-yl)-1,2,3-selenadiazole5 in lab experiments is its relatively low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research and development of 4-(1,3-benzodioxol-5-yl)-1,2,3-selenadiazole5. One of the most promising areas of research is the development of 4-(1,3-benzodioxol-5-yl)-1,2,3-selenadiazole5-based drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to elucidate the mechanism of action of 4-(1,3-benzodioxol-5-yl)-1,2,3-selenadiazole5 and its potential interactions with other drugs. Finally, the synthesis of novel derivatives of 4-(1,3-benzodioxol-5-yl)-1,2,3-selenadiazole5 with improved solubility and bioavailability could lead to the development of more effective drugs.
Aplicaciones Científicas De Investigación
4-(1,3-benzodioxol-5-yl)-1,2,3-selenadiazole5 has shown great potential in various areas of scientific research. One of the most promising applications of 4-(1,3-benzodioxol-5-yl)-1,2,3-selenadiazole5 is in medicinal chemistry, where it has been found to exhibit potent anticancer activity against various cancer cell lines. Additionally, 4-(1,3-benzodioxol-5-yl)-1,2,3-selenadiazole5 has been shown to possess antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases, such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
4-(1,3-benzodioxol-5-yl)selenadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2Se/c1-2-8-9(13-5-12-8)3-6(1)7-4-14-11-10-7/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQSZBMVFGVHRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C[Se]N=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2Se | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3-Selenadiazole, 4-(1,3-benzodioxol-5-yl)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-N'-(5-methylisoxazol-3-yl)ethanediamide](/img/structure/B4330916.png)
![N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4330923.png)
![N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4330929.png)
![7-(2-furyl)-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one](/img/structure/B4330934.png)
![ethyl {4,5-dimethyl-2-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]phenoxy}acetate](/img/structure/B4330944.png)
![1-(4-fluorobenzyl)-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4330950.png)
![ethyl 4-{2-chloro-6-[(3,4-dimethoxybenzoyl)amino]phenyl}piperazine-1-carboxylate](/img/structure/B4330961.png)
![methyl 6,8-dioxo-7-phenyl-1,2,7-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B4330973.png)
![methyl N-[(6-chloropyridin-3-yl)carbonyl]glycylglycinate](/img/structure/B4330979.png)
![10-(2,5-dimethoxyphenyl)-1,3-dimethyl-5-phenyl-1,7,8,10-tetrahydro-2H-pyrimido[4',5':3,4]pyrrolo[2,1-c][1,4]oxazine-2,4(3H)-dione](/img/structure/B4330984.png)
![10-(1,3-benzodioxol-5-yl)-1,3-dimethyl-5-phenyl-1,7,8,10-tetrahydro-2H-pyrimido[4',5':3,4]pyrrolo[2,1-c][1,4]oxazine-2,4(3H)-dione](/img/structure/B4330988.png)
![N-(3-methoxydibenzo[b,d]furan-2-yl)-2-(1H-tetrazol-1-yl)acetamide](/img/structure/B4331000.png)
![3,5-dimethoxy-N-{4-[(2,2,2-trifluoroethoxy)methyl]phenyl}benzamide](/img/structure/B4331008.png)
![3-(4-chlorophenyl)-7-(2-furyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one](/img/structure/B4331016.png)